molecular formula C11H21N3 B2781289 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1522569-34-1

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B2781289
CAS No.: 1522569-34-1
M. Wt: 195.31
InChI Key: GDMXXUBTDGHZDI-UHFFFAOYSA-N
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Description

Product Overview 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound classified as a trisubstituted pyrazole derivative. It has the molecular formula C 11 H 21 N 3 and a molecular weight of 195.30 g/mol [ ][ ]. This product is supplied with a minimum purity of 95% and is identified by the CAS registry number 1522569-34-1 [ ]. This chemical is intended for Research Use Only (RUO) and is not approved for use in humans or animals, nor for diagnostic or therapeutic applications. Structural Features and Research Value The compound features a pyrazole core, which is a five-membered aromatic ring with two adjacent nitrogen atoms. This core is substituted with a 3-methylbutyl group at the 1-position, an isopropyl (propan-2-yl) group at the 5-position, and an amine group at the 4-position [ ]. The pyrazole scaffold is recognized in medicinal chemistry as a "biologically privileged" structure due to its presence in a wide range of biologically active molecules and its ability to interact with diverse biological targets [ ][ ]. Although specific biological data for this particular compound is not available in the current literature, pyrazole derivatives, in general, are extensively researched for their potent and diverse pharmacological properties. These include anti-inflammatory, antimicrobial, anticancer, antifungal, and antioxidant activities, among others [ ][ ]. The structural features of this molecule make it a valuable intermediate or scaffold for researchers in drug discovery and organic synthesis, particularly for investigating structure-activity relationships (SAR) and developing new therapeutic agents [ ][ ]. Handling and Ordering Information For detailed safety and handling information, please refer to the Safety Data Sheet (SDS). Specific data on physical properties such as melting point, boiling point, and storage conditions are currently limited. Researchers are encouraged to contact us directly for bulk quotation requests and to inquire about product availability and shipping timelines [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-8(2)5-6-14-11(9(3)4)10(12)7-13-14/h7-9H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMXXUBTDGHZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=C(C=N1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of acetic acid or sodium hydroxide as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is C12H20N2C_{12}H_{20}N_2 with a molecular weight of approximately 224.3 g/mol. The compound features a pyrazole ring, which is known for its biological activity and ability to form coordination complexes.

Pharmaceutical Applications

  • Anti-inflammatory Agents :
    The compound has been investigated for its potential as an anti-inflammatory agent. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that certain pyrazole derivatives can exhibit selective inhibition of COX-2, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity :
    Research indicates that pyrazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The structure of this compound may provide a scaffold for synthesizing new anticancer agents, targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties :
    The compound has shown promise as an antimicrobial agent. Studies have reported that pyrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting their potential use in treating infections .

Synthetic Applications

  • Chemical Intermediates :
    This compound can serve as an intermediate in organic synthesis, particularly in the preparation of more complex pyrazole derivatives. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .
  • Ligands in Coordination Chemistry :
    The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making this compound useful as a ligand in coordination chemistry. This property enables the formation of metal complexes that can be utilized in catalysis or materials science .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated selective COX-2 inhibition with IC50 values indicating potential as an NSAID .
Study 2Anticancer propertiesInduced apoptosis in specific cancer cell lines, showing promise for further development .
Study 3Antimicrobial activityInhibited growth of multiple bacterial strains, suggesting applications in infection control .

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Below is a detailed comparison of structural analogs, focusing on substituent variations, physicochemical properties, and applications:

Table 1: Comparative Analysis of Pyrazole Amine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine N1: 3-methylbutyl; C5: isopropyl C₁₂H₂₁N₃ 215.31 High-purity lab reagent; scaffold for medicinal chemistry
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1427380-55-9) N1: isobutyl; C5: isopropyl C₁₁H₁₉N₃ 193.29 Discontinued; structural analog with shorter alkyl chain
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS 1803567-57-8) N1: 3-chlorophenyl; C5: isopropyl C₁₂H₁₅Cl₂N₃ 284.18 Enhanced solubility (HCl salt); potential bioactivity
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine N1: 4-methoxyphenyl; C3: methyl C₁₁H₁₃N₃O 203.24 Electron-rich aromatic system; used in agrochemical studies
Ceapin-A7 (N-(1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) N1: 2,4-bis(trifluoromethyl)benzyl; C4: amide-linked oxazole C₂₃H₁₇F₆N₅O₂ 529.41 Unfolded protein response modulator; high docking affinity
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol N1: benzothiazolyl; C3: 4-chlorophenyl C₁₆H₁₁ClN₄OS 354.80 Heterocyclic hybrid; antimicrobial applications

Key Observations:

Aromatic substituents (e.g., 3-chlorophenyl or 4-methoxyphenyl) introduce π-π stacking capabilities, critical for receptor binding in drug design (e.g., docking scores of -7.0 kcal/mol for related fragments in ).

Synthetic Accessibility :

  • Compounds with nitro precursors (e.g., Ceapin-A7 ) require hydrogenation for amine formation, while others use coupling agents like HBTU/DIPEA ().
  • The target compound’s synthesis likely parallels Ceapin-A8 (), involving nitro reduction or alkylation steps.

Commercial Availability :

  • Many pyrazole amines are discontinued or available only in small quantities (e.g., CymitQuimica’s discontinuation of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in ).

Safety and Handling: Limited safety data exist for these compounds; suppliers often recommend lab-specific handling protocols ().

Biological Activity

1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique substitution pattern on the pyrazole ring, which significantly influences its biological properties. The molecular formula is C11H16N4C_{11}H_{16}N_4 with a molecular weight of 196.27 g/mol. The presence of both 3-methylbutyl and propan-2-yl groups contributes to its lipophilicity, which may enhance its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activities

  • Antioxidant Activity :
    • The compound has demonstrated significant radical scavenging activity in vitro. For example, in DPPH assays, it showed an IC50 value comparable to ascorbic acid, indicating strong antioxidant potential .
  • Anticancer Properties :
    • In studies involving colorectal cancer cell lines (RKO), the compound exhibited cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation. The mechanism involved apoptosis mediated by p53 activation and autophagy pathway modulation .
  • Antimicrobial Activity :
    • Preliminary investigations suggest potential antimicrobial properties, although specific data on bacterial or fungal strains remain limited.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrazole ring can significantly impact the biological activity of derivatives:

CompoundSubstituentsIC50 (µM)Activity Type
1H20.9Low Antioxidant
2Hydroxyl6.2High Antioxidant
3Methyl9.9Moderate Anticancer

This table summarizes findings from various derivatives where electron-withdrawing groups generally enhanced activity compared to electron-donating groups .

Study on Antioxidant Activity

A study synthesized several pyrazole derivatives and evaluated their antioxidant properties using DPPH assays. Among them, this compound was highlighted for its superior radical scavenging ability compared to standard antioxidants like ascorbic acid .

Cancer Cell Line Evaluation

In vitro studies on RKO colorectal carcinoma cells demonstrated that the compound induced apoptosis through p53-mediated pathways. Increased levels of p21 were observed, indicating cell cycle arrest, while activation of autophagy proteins suggested a dual mechanism of action in combating cancer cell growth .

Q & A

Q. How are conflicting NMR assignments resolved for substituted pyrazoles?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to correlate proton-carbon connectivity. For example, HMBC cross-peaks between the amine proton (δ 5.8 ppm) and C-4 (δ 145 ppm) confirm substitution patterns. Compare with computed NMR shifts (GIAO method at B3LYP/6-311+G(d,p)) .

Q. What statistical methods validate bioactivity reproducibility?

  • Methodological Answer : Apply ANOVA to compare triplicate assay results (p < 0.05). Use Grubbs’ test to identify outliers. For IC₅₀ variability, bootstrap resampling generates 95% confidence intervals. Report R² values in dose-response curves .

Q. How are electron localization function (ELF) maps interpreted for pyrazole derivatives?

  • Methodological Answer : ELF analysis (via Multiwfn ) visualizes lone pairs at the amine group (ELF ≈ 0.85) and σ-bonds in the pyrazole ring. Regions with ELF > 0.7 indicate strong electron localization, correlating with nucleophilic reactivity .

Specialized Applications

Q. How is this compound used in designing enzyme inhibitors?

  • Methodological Answer : The pyrazole core mimics purine scaffolds in ATP-binding pockets. Docking studies (AutoDock Vina) predict binding to kinase active sites (e.g., CDK2). Synthesize analogs with fluorinated substituents to enhance hydrophobic interactions (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for parent compound) .

Q. What role does the compound play in supramolecular chemistry?

  • Methodological Answer : The amine group forms hydrogen bonds with crown ethers (e.g., 18-crown-6), enabling host-guest complexation. XRD shows a 2:1 stoichiometry in DMF. Conductivity measurements (10⁻⁴ S/cm) indicate ion transport in liquid crystals .

Q. How is mass spectrometry imaging used to track metabolic stability?

  • Methodological Answer : MALDI-TOF imaging in liver microsomes identifies oxidative metabolites (e.g., hydroxylation at the isopropyl group). Quantify half-life (t₁/₂ = 45 min) using LC-MS/MS with isotopically labeled internal standards .

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